Methyl 3-amino-5-bromothiophene-2-carboxylate Methyl 3-amino-5-bromothiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 107818-55-3
VCID: VC21311031
InChI: InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
SMILES: COC(=O)C1=C(C=C(S1)Br)N
Molecular Formula: C6H6BrNO2S
Molecular Weight: 236.09 g/mol

Methyl 3-amino-5-bromothiophene-2-carboxylate

CAS No.: 107818-55-3

Cat. No.: VC21311031

Molecular Formula: C6H6BrNO2S

Molecular Weight: 236.09 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-amino-5-bromothiophene-2-carboxylate - 107818-55-3

Specification

CAS No. 107818-55-3
Molecular Formula C6H6BrNO2S
Molecular Weight 236.09 g/mol
IUPAC Name methyl 3-amino-5-bromothiophene-2-carboxylate
Standard InChI InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3
Standard InChI Key RZYLOBBUEWSONL-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(S1)Br)N
Canonical SMILES COC(=O)C1=C(C=C(S1)Br)N

Introduction

Chemical Identity and Structural Information

Basic Identification

Methyl 3-amino-5-bromothiophene-2-carboxylate is a thiophene derivative with the molecular formula C₆H₆BrNO₂S . This compound is registered under the CAS number 107818-55-3, which serves as its unique identifier in chemical databases and literature . The European Community (EC) Number assigned to this compound is 821-759-1, providing another standardized identification reference . Additionally, the compound is associated with the DSSTox Substance ID DTXSID50603126 and can be found in Wikidata under the identifier Q82500398 . These multiple identifiers facilitate proper cataloging and retrieval of information related to this compound across various chemical databases.

Structural Representation

The molecular structure of methyl 3-amino-5-bromothiophene-2-carboxylate consists of a thiophene ring with three substituents: an amino group at position 3, a bromine atom at position 5, and a methyl carboxylate group at position 2 . This arrangement creates a molecule with distinct electronic properties due to the electron-donating nature of the amino group and the electron-withdrawing characteristics of both the bromine substituent and the carboxylate group. The structural representation can be expressed using the SMILES notation: COC(=O)C1=C(C=C(S1)Br)N . The corresponding InChI representation is InChI=1S/C6H6BrNO2S/c1-10-6(9)5-3(8)2-4(7)11-5/h2H,8H2,1H3, with the standardized InChIKey being RZYLOBBUEWSONL-UHFFFAOYSA-N . These structural representations precisely define the molecular arrangement of atoms and bonds within the compound.

Nomenclature and Synonyms

Physical and Chemical Properties

Physical Properties

Methyl 3-amino-5-bromothiophene-2-carboxylate possesses distinct physical properties that influence its handling and applications. The compound has a calculated density of approximately 1.7±0.1 g/cm³ . Its boiling point is estimated to be 345.5±37.0 °C at standard pressure (760 mmHg), indicating its relatively high thermal stability . The flash point, which is relevant for safety considerations, is approximately 162.8±26.5 °C . The compound also has a predicted index of refraction of 1.633, which can be useful for analytical identification purposes . These physical characteristics determine the compound's behavior under various conditions and are crucial for developing appropriate handling protocols.

Molecular and Structural Properties

The molecular weight of methyl 3-amino-5-bromothiophene-2-carboxylate is 236.086 g/mol, and its exact mass is 234.930252 . The compound's structure gives rise to specific molecular properties that affect its reactivity and interactions. The polar surface area (PSA) is calculated to be 80.56000, which provides insight into the compound's potential for membrane permeability and bioavailability . The calculated LogP value of 2.80 suggests moderate lipophilicity, indicating a balance between hydrophobic and hydrophilic characteristics . This property is particularly important when considering the compound's potential applications in biological systems and its behavior in various solvents.

Spectroscopic Properties

The spectroscopic properties of methyl 3-amino-5-bromothiophene-2-carboxylate provide valuable information for its identification and structural analysis. The predicted collision cross-section data, which is relevant for mass spectrometry analysis, shows specific values for different adduct forms. For example, the [M+H]+ adduct with m/z of 235.93755 has a predicted collision cross-section of 134.8 Ų . Similarly, the [M+Na]+ adduct with m/z of 257.91949 has a predicted collision cross-section of 135.6 Ų, and the [M+NH4]+ adduct with m/z of 252.96409 has a predicted collision cross-section of 139.5 Ų . These values are essential for analytical identification and confirmation of the compound using advanced mass spectrometry techniques.

Adductm/zPredicted CCS (Ų)
[M+H]+235.93755134.8
[M+Na]+257.91949135.6
[M+NH4]+252.96409139.5
[M+K]+273.89343137.3
[M-H]-233.92299134.7
[M+Na-2H]-255.90494136.2
[M]+234.92972133.8
[M]-234.93082133.8

Derivatives and Related Compounds

Hydrochloride Salt Form

A significant derivative of methyl 3-amino-5-bromothiophene-2-carboxylate is its hydrochloride salt form, known as 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester hydrochloride . This salt has the molecular formula C₆H₇BrClNO₂S and a molecular weight of 272.55 g/mol . The hydrochloride form is formed by the protonation of the amino group, resulting in a positively charged ammonium group that forms an ionic bond with the chloride counter-ion. This modification significantly alters the compound's solubility profile, typically enhancing its water solubility compared to the free base form. The hydrochloride salt is registered under the CAS number 1820607-06-4 and is also referred to as 3-amino-5-bromo-thiophene-2-carboxylic acid methyl ester HCl in some sources . This derivative maintains the core structural features of the parent compound while exhibiting different physicochemical properties due to its ionic nature.

Structural Analogs

Methyl 3-amino-5-bromothiophene-2-carboxylate belongs to a broader family of substituted thiophene compounds that share similar structural motifs. These analogs may differ in the nature and position of substituents on the thiophene ring, leading to diverse chemical and biological properties. Common structural modifications include variations in the halogen substituent (replacing bromine with chlorine, fluorine, or iodine), alterations in the ester group (such as ethyl or propyl esters instead of methyl), or changes in the position of the amino group. These structural analogs often exhibit related but distinct reactivity patterns and biological activities, making them valuable for structure-activity relationship studies in medicinal chemistry and materials science research.

Metabolites and Transformation Products

The metabolic and environmental transformation of methyl 3-amino-5-bromothiophene-2-carboxylate can generate various derivative compounds with altered structures and properties. Potential metabolic transformations include hydrolysis of the ester group to form the corresponding carboxylic acid, N-acetylation or N-hydroxylation of the amino group, or reductive debromination. These transformations can significantly alter the compound's biological activity, toxicity profile, and environmental persistence. Understanding these transformation pathways is crucial for assessing the compound's fate in biological systems and the environment, particularly if it is being considered for pharmaceutical or agricultural applications where metabolic stability and environmental impact are important considerations.

Synthesis and Preparation Methods

Laboratory Synthesis Routes

Applications in Organic Synthesis

Role as a Building Block

Methyl 3-amino-5-bromothiophene-2-carboxylate serves as a versatile building block in organic synthesis due to its multifunctional nature. The compound contains three reactive sites: the amino group at position 3, the bromine atom at position 5, and the methyl carboxylate at position 2. Each of these functional groups can participate in different types of reactions, allowing for selective transformations and the construction of more complex molecular structures. The amino group can undergo typical amine reactions such as acylation, alkylation, or condensation with carbonyl compounds. The bromine substituent provides a handle for various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. The methyl carboxylate group can be transformed into other carboxylic acid derivatives or reduced to alcohols. This combination of reactive sites makes methyl 3-amino-5-bromothiophene-2-carboxylate a valuable intermediate in the synthesis of diverse heterocyclic compounds with potential applications in pharmaceutical and materials research.

Cross-Coupling Reactions

The presence of a bromine atom at the 5-position of methyl 3-amino-5-bromothiophene-2-carboxylate makes it an excellent substrate for various metal-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon bonds, effectively extending the molecular framework and introducing additional functionality. Suzuki-Miyaura coupling with boronic acids or boronate esters can introduce aryl or vinyl groups at the 5-position. Similarly, Stille coupling with organotin reagents or Sonogashira coupling with terminal alkynes can be employed to introduce different carbon-based substituents. The selectivity and efficiency of these cross-coupling reactions can be influenced by the electronic effects of the amino and carboxylate groups present in the molecule. The electron-donating amino group and electron-withdrawing carboxylate group create a unique electronic environment that can affect the reactivity of the carbon-bromine bond in coupling reactions, potentially requiring specialized catalysts or reaction conditions for optimal results.

Functional Group Transformations

Beyond cross-coupling reactions, methyl 3-amino-5-bromothiophene-2-carboxylate can undergo various functional group transformations that further expand its synthetic utility. The methyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to acid chlorides, amides, or esters with different alcohol moieties. Reduction of the carboxylate with appropriate reducing agents can yield alcohols or aldehydes. The amino group can participate in diazotization reactions to yield diazonium salts, which can subsequently undergo Sandmeyer-type reactions to introduce various functional groups at the 3-position. Additionally, the amino group can be protected with common protecting groups such as Boc or Fmoc to allow for selective reactions at other positions without interference. These diverse transformation possibilities make methyl 3-amino-5-bromothiophene-2-carboxylate a valuable synthetic intermediate with broad applications in the preparation of functionalized thiophene derivatives.

Biological and Medicinal Chemistry Applications

Structure-Activity Relationships

The relationship between structural modifications of methyl 3-amino-5-bromothiophene-2-carboxylate and the resulting biological activities is a subject of ongoing research. Variations in the substituents at the 5-position, achieved through cross-coupling reactions or other transformations of the bromine atom, can significantly influence the compound's interaction with biological targets. Similarly, modifications of the amino group at position 3 or the carboxylate function at position 2 can alter the electronic properties, lipophilicity, and hydrogen-bonding capabilities of the molecule, thereby affecting its biological activities. Systematic exploration of these structure-activity relationships through the synthesis and biological evaluation of diverse analogs can identify promising lead compounds for further development. The insights gained from such studies contribute to the understanding of how thiophene-based compounds interact with biological systems, potentially leading to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Research Findings and Future Directions

Research on methyl 3-amino-5-bromothiophene-2-carboxylate and its derivatives continues to expand, with emerging applications in various fields beyond traditional medicinal chemistry. Recent studies have explored its potential use in materials science, including the development of organic semiconductors, dyes, and sensor materials. The compound's electronic properties, influenced by its unique substitution pattern, make it an interesting candidate for the design of functional materials with specific optoelectronic characteristics. Future research directions may include the exploration of methyl 3-amino-5-bromothiophene-2-carboxylate in sustainable chemistry applications, such as catalysis or green chemistry methodologies. The continued investigation of this versatile compound and its derivatives promises to unveil new applications and contribute to advancements in organic synthesis, medicinal chemistry, and materials science in the coming years.

Analytical Methods and Characterization

Spectroscopic Identification

Spectroscopic methods play a crucial role in the identification and characterization of methyl 3-amino-5-bromothiophene-2-carboxylate. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, can provide detailed information about the compound's structure. In the 1H NMR spectrum, characteristic signals would include the methyl ester protons (typically around 3.8-4.0 ppm), the single aromatic proton at position 4 of the thiophene ring (usually around 6.5-7.5 ppm), and the amino group protons (often appearing as a broad signal around 4.0-6.0 ppm, depending on experimental conditions). Infrared (IR) spectroscopy can identify key functional groups through characteristic absorption bands, such as N-H stretching (3300-3500 cm⁻¹), C=O stretching of the methyl ester (around 1700-1730 cm⁻¹), and C-Br stretching (550-650 cm⁻¹). Mass spectrometry provides information about the molecular weight and fragmentation pattern, with expected features including the molecular ion peak and characteristic isotope patterns due to the presence of bromine, which has two naturally occurring isotopes (79Br and 81Br) in almost equal abundance.

Chromatographic Techniques

Chromatographic techniques are essential for the purification and analysis of methyl 3-amino-5-bromothiophene-2-carboxylate. High-Performance Liquid Chromatography (HPLC) can be employed for both analytical and preparative purposes, allowing for the separation of the compound from impurities or related substances. Reversed-phase HPLC using C18 columns and appropriate mobile phase compositions (typically mixtures of water and organic solvents like acetonitrile or methanol, possibly with acidic modifiers) can achieve effective separation. Gas Chromatography (GC) may also be applicable, particularly for purity analysis, though derivatization might be necessary due to the compound's relatively high boiling point and the presence of the polar amino group. Thin-Layer Chromatography (TLC) serves as a rapid and accessible method for monitoring reactions, checking purity, or optimizing conditions for column chromatography. Suitable TLC systems might include silica gel plates with eluents such as mixtures of hexane/ethyl acetate or dichloromethane/methanol in appropriate ratios, with visualization using UV light or specific staining reagents that react with the amino or ester functionalities.

X-ray Crystallography and Advanced Techniques

For definitive structural characterization, X-ray crystallography provides unambiguous confirmation of the three-dimensional arrangement of atoms in methyl 3-amino-5-bromothiophene-2-carboxylate. This technique requires the growth of suitable single crystals, which can be achieved through methods such as slow evaporation, vapor diffusion, or temperature gradient crystallization using appropriate solvents. The resulting crystal structure would reveal precise bond lengths, bond angles, and molecular packing arrangements, providing valuable information for understanding the compound's properties and reactivity. Advanced analytical techniques such as high-resolution mass spectrometry can determine the exact mass with high precision, enabling the confirmation of molecular formula. Elemental analysis can verify the elemental composition by measuring the percentages of carbon, hydrogen, nitrogen, sulfur, and bromine, which should match the theoretical values calculated from the molecular formula. These complementary techniques collectively provide a comprehensive characterization of methyl 3-amino-5-bromothiophene-2-carboxylate, ensuring its identity and purity for various applications.

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